Cas no 4163-59-1 (1,2,3,4,6-pentaacetate-α-D-Galactopyranose)

1,2,3,4,6-Pentaacetate-α-D-Galactopyranose is a fully acetylated derivative of α-D-galactopyranose, widely used as an intermediate in carbohydrate chemistry and glycosylation reactions. Its key advantages include high stability under standard conditions, making it suitable for storage and handling. The acetyl groups provide protection for hydroxyl functionalities, enabling selective deprotection for further synthetic modifications. This compound is particularly valuable in the synthesis of complex oligosaccharides and glycoconjugates due to its well-defined stereochemistry and reactivity. It is commonly employed in pharmaceutical research and the development of bioactive molecules. The product's consistent purity and reliability ensure reproducible results in glycoscience applications.
1,2,3,4,6-pentaacetate-α-D-Galactopyranose structure
4163-59-1 structure
Product Name:1,2,3,4,6-pentaacetate-α-D-Galactopyranose
CAS No:4163-59-1
MF:C16H22O11
MW:390.339286327362
MDL:MFCD00064081
CID:328917
PubChem ID:6432426
Update Time:2025-05-22

1,2,3,4,6-pentaacetate-α-D-Galactopyranose Chemical and Physical Properties

Names and Identifiers

    • a-D-Galactopyranose,1,2,3,4,6-pentaacetate
    • 1,2,3,4,6-Penta-O-acetyl-a-D-galactopyranose
    • 1,2,3,4,6-PENTA-O-ACETYL-ALPHA-D-GALACTOPYRANOSE
    • alpha-D-Galactose pentaacetate
    • alpha-D-Galactose-pentaacetate
    • α-D-Galactose pentaacetate
    • 1,2,3,4,6-PENTA-O-ACETYL-A-D-GALACOPYRANOSE
    • ALPHA-D-(+)-GALACTOSE PENTAACETATE
    • beta-D-glucosepentaacetate
    • α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
    • alpha-D-Galactopyranose pentaacetate
    • 1,2,3,4,6-Penta-O-acetyl-alpha-D-galactose
    • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl acetate
    • Penta-O-acetyl-alpha-D-galactopyranose
    • a-D-Galactopyranose
    • alpha-D-galactose penta-acetate
    • alpha-D-galactose 1,2,3,4,6-pentaacetate
    • 1,2,3,4,6-Penta-O-acetylhexopyranose #
    • alpha-D-Galactopyranose, 1,2,3,4,6-pentaacetate
    • LPTITAGPBXDDGR-CWVYHPPDSA-N
    • penta-O-acetyl-alpha-D-galactose
    • CS-0168509
    • MFCD00064081
    • .alpha.-d-Galactose pentaacetate
    • Epitope ID:156989
    • DTXSID601263372
    • CHEBI:63145
    • (2R,3R,4S,5S,6R)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
    • [(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
    • Galactose, alpha,d-,pentaacetate
    • AS-58954
    • [(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate
    • SCHEMBL1171474
    • 4163-59-1
    • C16H22O11
    • A825611
    • a-D-Galactosepentaacetate
    • AKOS015919456
    • Q27132421
    • a-D-Galactose pentaacetate
    • pentaacetyl-alpha-D-galactose
    • E76647
    • 1,2,3,4,6-pentaacetyl-alpha-D-galactose
    • alpha-D-Galactopyranosepentaacetate
    • ?-D-Galactose Pentaacetate
    • DB-050784
    • 1,2,3,4,6-Pentaacetatealpha-D-galactopyranose
    • 1,2,3,4,6-pentaacetate-α-D-Galactopyranose
    • MDL: MFCD00064081
    • Inchi: 1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1
    • InChI Key: LPTITAGPBXDDGR-CWVYHPPDSA-N
    • SMILES: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 390.11616
  • Monoisotopic Mass: 390.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 11
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 141A^2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.30
  • Melting Point: 95-96 ºC
  • Boiling Point: 435 ºC
  • Flash Point: 188 ºC
  • Refractive Index: 1.482
  • Solubility: Soluble in methanol at approximately 50mg/ml
  • PSA: 140.73
  • LogP: -0.36740
  • Solubility: Uncertain

1,2,3,4,6-pentaacetate-α-D-Galactopyranose Security Information

  • Hazard Category Code: 22
  • Safety Instruction: 36/37

1,2,3,4,6-pentaacetate-α-D-Galactopyranose Customs Data

  • HS CODE:29329990

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Amadis Chemical Company Limited
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(CAS:4163-59-1)1,2,3,4,6-pentaacetate-α-D-Galactopyranose
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Quantity:500g
Purity:99%
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(CAS:4163-59-1)1,2,3,4,6-PENTA-O-ACETYL-ALPHA-D-GALACTOPYRANOSE
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(CAS:4163-59-1)1,2,3,4,6-戊-O-乙酰-a-D-吡喃半乳糖
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Additional information on 1,2,3,4,6-pentaacetate-α-D-Galactopyranose

1,2,3,4,6-Pentaacetate-α-D-Galactopyranose (CAS No. 4163-59-1): A Comprehensive Overview

The compound 1,2,3,4,6-pentaacetate-α-D-galactopyranose, identified by the CAS registry number CAS No. 4163-59-1, is a derivative of α-D-galactopyranose with five acetyl groups attached at the 1-, 2-, 3-, 4-, and 6-positions of the sugar ring. This structure makes it a highly substituted acetylated sugar derivative with unique chemical and physical properties. The compound is of significant interest in various fields of chemistry and biology due to its potential applications in drug design, food additives, and materials science.

The synthesis of 1,2,3,4,6-pentaacetate-α-D-galactopyranose typically involves the acetylation of α-D-galactopyranose using acetylating agents such as acetic anhydride under controlled conditions. The reaction is carefully monitored to ensure the selective acetylation at the desired positions while maintaining the stereochemistry of the sugar ring. Recent advancements in catalytic methods have enabled more efficient and selective synthesis of this compound.

In terms of applications, 1,2,3,4,6-pentaacetate-α-D-galactopyranose has been explored for its role in glycosylation reactions. Glycosylation is a critical process in biochemistry that involves the attachment of sugar molecules to proteins or other biomolecules to regulate their function and stability. The highly substituted nature of this compound makes it a valuable tool in studying glycosylation mechanisms and designing novel glycosylated drugs.

Recent studies have highlighted the potential of CAS No. 4163-59-1 in the development of antiviral agents. Researchers have found that certain derivatives of this compound can inhibit viral entry into host cells by targeting specific glycoproteins on the viral surface. This discovery opens new avenues for the design of antiviral therapeutics with improved efficacy and reduced toxicity.

Beyond its biomedical applications, 1,2,3,4,6-pentaacetate-α-D-galactopyranose has also been investigated for its role in food science and technology. The compound exhibits interesting rheological properties when incorporated into food matrices due to its ability to form hydrogen bonds with water molecules. This property makes it a promising candidate for developing functional food ingredients with enhanced texture and stability.

In conclusion, CAS No. 4163-59-1, or 1,2,3,4,6-pentaacetate-alpha-D-galactopyranose, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional properties make it an invaluable tool for researchers working in fields ranging from medicinal chemistry to food science.

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(CAS:4163-59-1)1,2,3,4,6-pentaacetate-α-D-Galactopyranose
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Purity:99%
Quantity:500g
Price ($):346.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:4163-59-1)1,2,3,4,6-PENTA-O-ACETYL-ALPHA-D-GALACTOPYRANOSE
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